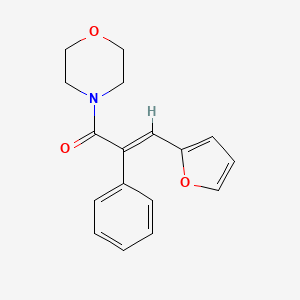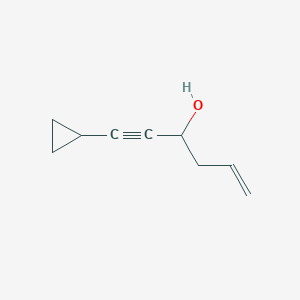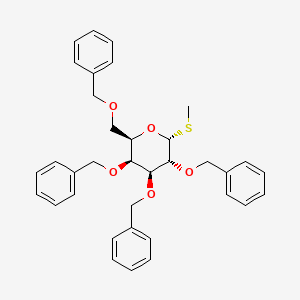
(2R,3R,4S,5S,6R)-2-methylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside is a complex organic compound primarily used in the field of carbohydrate chemistry. This compound is characterized by the presence of multiple benzyl groups attached to a thiogalactopyranoside core, making it a valuable intermediate in the synthesis of various carbohydrate derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside typically involves the protection of hydroxyl groups in galactose derivatives using benzyl groups. One common method involves the reaction of methyl α-D-galactopyranoside with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to remove benzyl protecting groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the thiogalactopyranoside core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as sodium hydride (NaH) and benzyl chloride (BnCl) are commonly used.
Major Products Formed
The major products formed from these reactions include various benzyl-protected galactose derivatives, which can be further utilized in the synthesis of more complex carbohydrate molecules .
Applications De Recherche Scientifique
Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of carbohydrate-based therapeutics.
Mécanisme D'action
The mechanism of action of Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The compound’s benzyl-protected hydroxyl groups provide stability during reactions, allowing for selective deprotection and subsequent glycosylation. The molecular targets and pathways involved include various glycosyltransferases and glycosidases, which facilitate the transfer of sugar moieties to acceptor molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
- Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Uniqueness
Methyl 2,3,4,6-tetra-O-benzyl-a-D-thiogalactopyranoside is unique due to its thiogalactopyranoside core, which imparts distinct reactivity compared to its mannopyranoside and glucopyranoside counterparts. This uniqueness makes it particularly valuable in the synthesis of sulfur-containing carbohydrate derivatives .
Propriétés
Formule moléculaire |
C35H38O5S |
|---|---|
Poids moléculaire |
570.7 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-methylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C35H38O5S/c1-41-35-34(39-25-30-20-12-5-13-21-30)33(38-24-29-18-10-4-11-19-29)32(37-23-28-16-8-3-9-17-28)31(40-35)26-36-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32+,33+,34-,35-/m1/s1 |
Clé InChI |
UILNWDYGLDOQAD-NDFHSCBSSA-N |
SMILES isomérique |
CS[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canonique |
CSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


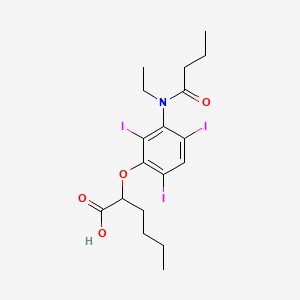
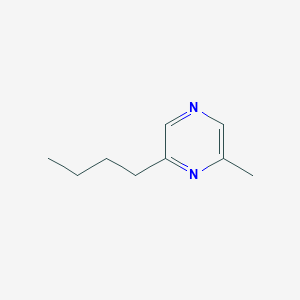
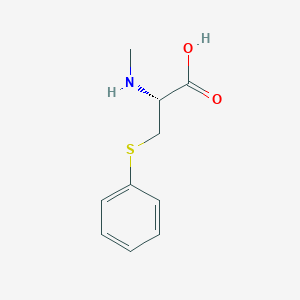
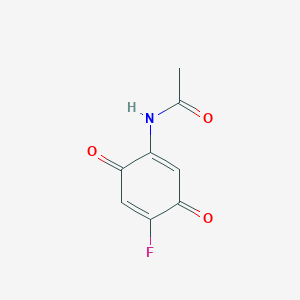
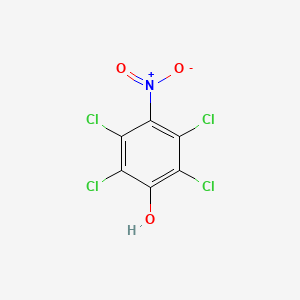
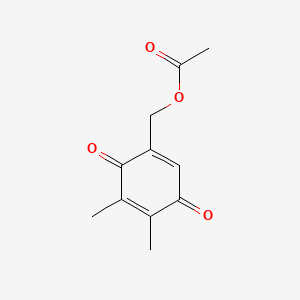
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
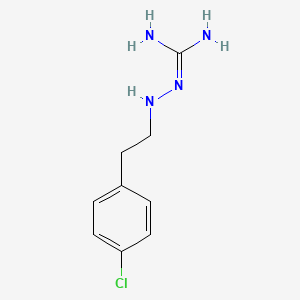
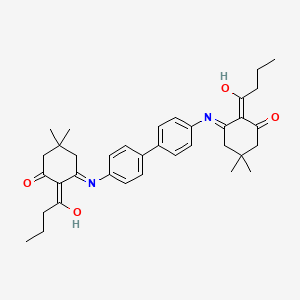

![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
